2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2,6-Dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, pyrazol, and sulfonamide moieties
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like tyrosine kinase 2 (tyk2) .
Mode of Action
It’s suggested that similar compounds might interact with their targets through strong h-bonding interactions .
Pharmacokinetics
It’s noted that similar compounds have had issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Similar compounds have shown potent activity against various diseases .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of the compound .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide in laboratory settings are not yet fully known. It is believed that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are not yet fully known. It is believed that the compound’s effects may vary with different dosages, potentially including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form chloro derivatives.
Reduction: : The compound can be reduced to remove chlorine atoms.
Substitution: : The pyridine and pyrazole rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Formation of dechlorinated products.
Substitution: : Formation of various substituted pyridine and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is used to study enzyme inhibition and receptor binding. Its sulfonamide group is particularly useful in designing inhibitors for various biological targets.
Medicine
In the medical field, the compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In industry, the compound is used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: : Similar structure but lacks the pyrazole group.
2,6-Dichloro-N-(5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide: : Similar but without the methyl group on the pyrazole ring.
2,6-Dichloro-N-(5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: : Similar but with a different position of the methyl group on the pyrazole ring.
Uniqueness
The presence of the methyl group on the pyrazole ring in 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide makes it unique compared to similar compounds. This structural difference can significantly affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dichloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-10-13(9-20-22)12-5-11(6-19-8-12)7-21-25(23,24)16-14(17)3-2-4-15(16)18/h2-6,8-10,21H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQSYOPYFLZSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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